Aromadendrin 7-methyl ether

描述

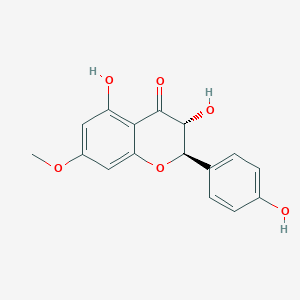

Structure

2D Structure

属性

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLGHWHSUZVUFZ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958962 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37971-69-0 | |

| Record name | Aromadendrin 7-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AROMADENDRIN 7-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3G2R82MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of 3,4 ,5 Trihydroxy 7 Methoxyflavanone

Identification in Plant Species and Botanical Sources

Detailed phytochemical investigations have led to the identification of 3,4',5-Trihydroxy-7-methoxyflavanone in several distinct plant species. These findings are primarily the result of chromatographic and spectroscopic analysis of plant extracts.

Amorpha fruticosa L., a shrub belonging to the Fabaceae family, is known to be a rich source of various polyphenolic compounds, particularly isoflavonoids and other flavonoids. nih.govnih.gov Extensive phytochemical analyses of different parts of the plant, including the leaves, fruits, seeds, and roots, have led to the isolation of numerous compounds such as tephrosin, vitexin, rutin, and quercetin. nih.govnih.gov However, based on available scientific literature, the specific compound 3,4',5-Trihydroxy-7-methoxyflavanone has not been reported as a constituent of Amorpha fruticosa. nih.govnih.govresearchgate.net

A variety of other flavonoids have been identified in the plant, as detailed in the table below.

| Plant Part | Isolated Flavonoids (Examples) |

| Leaves | Tephrosin, Vitexin, Rutin, Quercetin, Apigenin (B1666066) nih.gov |

| Fruits | 3,5,7-Trihydroxy-8-C-geranyl-flavanone nih.gov |

| Seeds | Ononin, Daidzein nih.gov |

| Roots | Amorin, Amorisin nih.gov |

Calceolaria thyrsiflora Graham is a perennial shrub endemic to Chile, where it is used in traditional medicine. nih.gov Phytochemical studies on this plant have led to the isolation and characterization of several flavanones. nih.gov Specifically, researchers have identified (–)-(2S)-5,4'-dihydroxy-7-methoxyflavanone and (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone from its extracts. nih.gov While these compounds are structurally similar to 3,4',5-Trihydroxy-7-methoxyflavanone, the target compound itself has not been reported in the existing literature concerning Calceolaria thyrsiflora. nih.gov

The table below lists the flavanones that have been successfully isolated from this plant.

| Isolated Compound | Chemical Formula |

| (–)-(2S)-5,4'-dihydroxy-7-methoxyflavanone | C16H14O5 |

| (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone | C16H14O6 |

The kino exudate of Corymbia torelliana, a species of eucalypt native to Australia, has been found to contain the compound 3,4',5-Trihydroxy-7-methoxyflavanone. A study utilizing spectroscopic and spectrometric methods identified seven distinct flavanones within this exudate. This was the first instance of these natural products being reported from the kino of C. torelliana.

The flavanones identified in the kino exudate are listed below.

| Compound Number | Identified Flavanone (B1672756) |

| 1 | 3,4',5,7-tetrahydroxyflavanone |

| 2 | 3',4',5,7-tetrahydroxyflavanone |

| 3 | 4',5,7-trihydroxyflavanone |

| 4 | 3,4',5-trihydroxy-7-methoxyflavanone |

| 5 | (+)-(2S)-4',5,7-trihydroxy-6-methylflavanone |

| 6 | 4',5,7-trihydroxy-6,8-dimethylflavanone |

| 7 | 4',5-dihydroxy-7-methoxyflavanone |

Pistacia integerrima is a medicinal plant whose galls are known to contain a variety of secondary metabolites, including flavonoids. apjhs.comnih.gov Chromatographic analysis of the ethyl acetate (B1210297) extract of these galls has resulted in the isolation of 3,5,4′-trihydroxy-7-methoxy-flavanone. This compound is synonymous with 3,4',5-Trihydroxy-7-methoxyflavanone. The galls of P. integerrima are a documented source of various other flavonoids and phenolic compounds. apjhs.comnih.govactascientific.comphytopharmajournal.comscispace.com

| Plant Part | Isolated Compounds (Examples) |

| Galls | 3,5,4′-trihydroxy-7-methoxy-flavanone , Naringenin (B18129), 3,5,7,4'-tetrahydroxy-flavanone actascientific.com |

Citrus fruits are well-known for being rich sources of flavonoids, with flavanones being the most abundant class of these compounds present. mdpi.comnih.gov The specific composition and concentration of flavanones vary between different citrus species and even different parts of the fruit, with the peel often containing higher concentrations than the juice or pulp. mdpi.comnih.gov

The most common flavanones found in citrus fruits include hesperidin (B1673128) and naringin, along with their corresponding aglycones, hesperetin (B1673127) and naringenin. usda.gov While citrus fruits are a major source of a wide array of flavanones, a review of the analytical literature does not indicate that 3,4',5-Trihydroxy-7-methoxyflavanone is a typical constituent of commonly consumed citrus species like oranges, lemons, and grapefruits. usda.govusda.gov The dominant flavanones in these fruits are typically glycosylated derivatives of hesperetin and naringenin. usda.govnih.gov

The table below summarizes the predominant flavanones in select citrus fruits.

| Citrus Fruit | Predominant Flavanones |

| Sweet Oranges (Citrus sinensis) | Hesperidin, Narirutin usda.gov |

| Grapefruit (Citrus paradisi) | Naringin usda.gov |

| Lemons (Citrus limon) | Eriocitrin, Hesperidin usda.gov |

| Sour Oranges (Citrus aurantium) | Neohesperidin, Naringin usda.gov |

Advanced Methodologies for Isolation and Purification

Chromatographic Techniques for Flavanone (B1672756) Isolation

Chromatography is an indispensable tool for the separation and purification of flavonoids. The choice of technique depends on the desired scale and purity, ranging from bulk separation to precise analytical quantification.

Open column chromatography (CC) is a fundamental and widely used technique for the preparative separation of flavonoids from crude plant extracts. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

In the isolation of 3,4',5-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala, a chloroform-soluble fraction of the plant extract was subjected to a series of open column chromatographic separations to yield the pure compound researchgate.net. Similarly, for the isolation of the structurally related isoflavone, 5,3',4'-trihydroxy-7-methoxy isoflavone, a crude extract was loaded onto a silica gel (70-230 mesh) column. The separation was achieved by eluting the column with a gradient mixture of solvents with increasing polarity journalirjpac.com. For instance, a gradient of ethyl acetate (B1210297) and methanol (B129727) can be employed, where the proportion of the more polar solvent (methanol) is gradually increased. The flavanone was successfully isolated by eluting the column with an ethyl acetate and methanol mixture in a 70:30 v/v ratio, followed by further purification using preparative thin-layer chromatography (PTLC) journalirjpac.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), offer superior resolution, speed, and sensitivity compared to conventional column chromatography. These techniques are the methods of choice for both the analytical quantification and preparative isolation of flavanones.

Reversed-phase (RP) HPLC is the most common mode used for flavonoid analysis. In this setup, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape sielc.com. Flavanones are separated based on their hydrophobicity, with more polar compounds eluting earlier.

UV-Vis detection is standard for HPLC analysis of flavonoids, which typically show two main absorbance bands nih.gov. For flavanones, Band B, appearing in the 277-295 nm range, is the main peak, while Band A is often a minor shoulder at 300-330 nm nih.gov. This spectral characteristic is used for their detection and quantification. UHPLC, which uses smaller particle sizes in the column (typically under 2 µm), provides even faster separations and higher resolution, making it ideal for analyzing complex extracts containing multiple flavonoids.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | nih.govmdpi.com |

| Detection | Diode-Array Detector (DAD) at ~280-290 nm and ~320-330 nm | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

Coupling HPLC with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source, creates a powerful analytical tool (HPLC-ESI-MS) for the unambiguous identification of compounds in complex mixtures. This hyphenated technique provides data on retention time (from HPLC), UV-Vis spectra (from a DAD detector), and mass-to-charge ratio (m/z) and fragmentation patterns (from MS) simultaneously nih.govmdpi.com.

The ESI source ionizes the flavonoid molecules as they elute from the HPLC column, allowing the mass spectrometer to determine their precise molecular weight. For 3,4',5-Trihydroxy-7-methoxyflavanone (C16H14O6), the expected molecular ion peak would provide strong evidence of its presence. Further analysis using tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions. This fragmentation provides structural details about the flavonoid's core structure and the position of its substituents, allowing for confident identification even when authentic standards are unavailable nih.gov. For example, studies have used LC-Q-TOF/MS to identify various flavonoid glycosides in spinach, demonstrating the technique's ability to characterize complex flavonoid profiles mdpi.com.

Extraction Protocols for Flavonoid Compounds

The initial step in isolating 3,4',5-Trihydroxy-7-methoxyflavanone from a plant source is an efficient extraction process. The goal is to selectively solubilize the target compound while minimizing the co-extraction of undesirable matrix components.

Conventional solid-liquid extraction methods are frequently employed for obtaining flavonoids from plant materials due to their simplicity and scalability.

Maceration : This technique involves soaking the plant material in a chosen solvent for an extended period (often several days) with periodic agitation ms-editions.cl. It is a simple and suitable method for heat-sensitive compounds. Seventy percent methanol is often cited as an efficient solvent for extracting flavonoids via maceration mdpi.com.

Percolation : In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column (a percolator) dergipark.org.tr. This continuous process allows for a more efficient extraction compared to maceration as the solvent is constantly being refreshed.

Reflux Extraction : This method involves boiling the plant material with the solvent and condensing the vapors back into the extraction vessel. The elevated temperature increases the solubility and diffusion rate of the target compounds, leading to a more efficient and faster extraction. However, it is only suitable for thermally stable compounds nih.gov.

Studies have shown that sonication, an ultrasound-assisted method, can be more effective than conventional methods like maceration for extracting phytochemicals with high antioxidant potential ms-editions.cl.

The choice of solvent is the most critical factor in the extraction of flavonoids. The principle of "like dissolves like" is paramount, meaning the polarity of the solvent should match that of the target compound. Flavanones, such as 3,4',5-Trihydroxy-7-methoxyflavanone, are considered moderately polar or less polar flavonoids compared to their glycoside forms mdpi.comnih.gov.

Solvents commonly used for flavonoid extraction include ethanol (B145695), methanol, acetone, ethyl acetate, and their aqueous mixtures mdpi.com. The addition of water to organic solvents like ethanol or methanol can improve extraction efficiency for many polyphenols nih.govfrontiersin.org. For less polar flavonoids, including flavanones, solvents like acetone, chloroform, and ethyl acetate are often effective mdpi.comnih.govfrontiersin.org. Studies have indicated that medium-polar solvents such as acetone and ethanol are often optimal for extracting polyphenols and flavonoids foodandnutritionjournal.org. For instance, in one study, an acetone extract showed the highest flavonoid content compared to extracts made with hexane, ethyl acetate, ethanol, or water mdpi.com. The efficiency of flavanone extraction is highly dependent on the solvent's polarity, with different solvents yielding significantly different amounts of the target compounds.

| Solvent | Polarity Index | Suitability for Flavanones | Reference |

|---|---|---|---|

| n-Hexane | 0.1 | Low (used for defatting) | mdpi.com |

| Ethyl Acetate | 4.4 | Good for less polar aglycones | mdpi.commdpi.com |

| Acetone | 5.1 | Very Good | mdpi.comfoodandnutritionjournal.orgmdpi.com |

| Ethanol | 5.2 | Good, often used in aqueous mixtures | mdpi.comfrontiersin.orgfoodandnutritionjournal.org |

| Methanol | 6.6 | Good, often used in aqueous mixtures | mdpi.comfrontiersin.orgfoodandnutritionjournal.org |

| Water | 10.2 | Poor for flavanone aglycones, better for glycosides | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4',5-Trihydroxy-7-methoxyflavanone |

| 5,3',4'-trihydroxy-7-methoxy isoflavone |

| Acetonitrile |

| Acetone |

| Chloroform |

| Ethanol |

| Ethyl acetate |

| Formic acid |

| Methanol |

| Phosphoric acid |

| Water |

Spectroscopic and Spectrometric Approaches to Structural Elucidation and Characterization

Determination of Absolute Configuration using Spectroscopic and Computational Methods (e.g., Optical Rotation, In Silico Calculations)

The elucidation of the absolute configuration of flavanones is a complex task that relies on the interplay between experimental spectroscopic data and theoretical calculations. The primary experimental techniques employed are optical rotation (OR) and electronic circular dichroism (ECD), while computational approaches, predominantly based on Density Functional Theory (DFT), are used to predict the chiroptical properties of the possible stereoisomers.

Optical Rotation (OR)

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. A compound that rotates the plane of light to the right (clockwise) is termed dextrorotatory (+), while one that rotates it to the left (counter-clockwise) is levorotatory (-). The specific rotation [α] is a characteristic physical constant for a chiral compound under specific conditions (temperature, solvent, and wavelength of light).

Table 1: Illustrative Optical Rotation Data for a Chiral Flavanone (B1672756)

| Enantiomer | Experimental [α]D (deg) | Calculated [α]D (deg) |

| (S)-enantiomer | - | - |

| (R)-enantiomer | - | - |

| Note: This table illustrates the type of data that would be generated. Specific values for 3,4',5-Trihydroxy-7-methoxyflavanone are not available in the cited literature. |

In Silico Calculations and Spectroscopic Correlation

Modern computational chemistry provides powerful tools to predict the chiroptical properties of molecules with a high degree of accuracy. The most common approach involves the following steps:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule. This is typically done using molecular mechanics force fields.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, usually using DFT methods (e.g., B3LYP functional with a suitable basis set).

Calculation of Chiroptical Properties: For each optimized conformer, the optical rotation and ECD spectra are calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated properties for all conformers are then averaged based on their Boltzmann population distribution to obtain the final predicted spectrum and optical rotation for the enantiomer.

Comparison and Assignment: The calculated data for both the (S) and (R)-enantiomers are compared with the experimental data. The enantiomer whose calculated properties best match the experimental measurements is assigned as the correct absolute configuration.

Electronic Circular Dichroism (ECD) is particularly powerful for stereochemical assignment. The ECD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, which are highly sensitive to the spatial arrangement of the chromophores in the molecule. For flavanones, the n→π* transition around 330 nm and the π→π* transitions around 280-290 nm are particularly informative. nih.gov For instance, it has been empirically observed that (2S)-flavanones often exhibit a positive Cotton effect for the n→π* transition and a negative Cotton effect for the π→π* transition. nih.gov However, these empirical rules can sometimes be misleading, especially in complex molecules. Therefore, the comparison with TD-DFT calculated ECD spectra is the gold standard for unambiguous assignment. nih.gov

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, has also emerged as a robust method for determining the absolute configuration of natural products. rsc.orgnih.govresearchgate.net VCD provides a larger number of bands compared to ECD, offering more data points for comparison with calculated spectra and thus increasing the reliability of the assignment. rsc.org

Table 2: Illustrative Comparison of Experimental and Calculated ECD Data for a Flavanone

| Wavelength (nm) | Experimental Δɛ | Calculated Δɛ for (S)-enantiomer | Calculated Δɛ for (R)-enantiomer |

| ~330 | - | - | - |

| ~290 | - | - | - |

| Note: This table illustrates the comparison between experimental and calculated ECD data. Specific values for 3,4',5-Trihydroxy-7-methoxyflavanone are not available in the cited literature. |

Biosynthetic Pathways and Metabolic Engineering of Flavanones

Endogenous Plant Biosynthesis of Flavanones

The formation of flavanones in plants is a multi-step process that begins with primary metabolism and proceeds through specialized secondary metabolic pathways.

The journey to the flavanone (B1672756) core structure begins with the Shikimate pathway , a fundamental metabolic route in plants, fungi, and bacteria that is responsible for the synthesis of aromatic amino acids. researchgate.netfrontiersin.orgresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismic acid. researchgate.net Chorismic acid is a critical branch-point metabolite that serves as the precursor for the aromatic amino acids L-phenylalanine and L-tyrosine. frontiersin.orgresearchgate.netwikipedia.org

These aromatic amino acids then enter the general phenylpropanoid pathway . wikipedia.orgnih.gov The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . nih.govnih.gov In some plants, tyrosine ammonia-lyase (TAL) can directly convert L-tyrosine to p-coumaric acid. wikipedia.orgfrontiersin.orgnih.gov When starting from phenylalanine, trans-cinnamic acid is hydroxylated at the C4 position by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. nih.govfrontiersin.org Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A (CoA) molecule, forming 4-coumaroyl-CoA . nih.govresearchgate.net

The other essential precursor for flavanone biosynthesis is malonyl-CoA , which is derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACCase). nih.govnih.gov Malonyl-CoA provides the carbon units for the formation of the A-ring of the flavonoid skeleton. nih.gov

| Precursor | Originating Pathway | Role in Flavanone Biosynthesis |

| L-Phenylalanine | Shikimate Pathway | Primary aromatic amino acid precursor for the phenylpropanoid pathway. wikipedia.orgnih.gov |

| L-Tyrosine | Shikimate Pathway | Alternative aromatic amino acid precursor, can directly form p-coumaric acid. wikipedia.orgfrontiersin.org |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Provides the C6-C3 backbone (B-ring and C-ring) of the flavanone. wikipedia.orgresearchgate.net |

| Malonyl-CoA | Fatty Acid Biosynthesis | Provides three acetate (B1210297) units for the synthesis of the A-ring. nih.govnih.gov |

The formation of the characteristic three-ringed flavanone structure is accomplished through the sequential action of two key enzymes.

The first dedicated enzyme in the flavonoid biosynthetic pathway is Chalcone (B49325) Synthase (CHS) . nih.govnih.gov CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov This reaction forms a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.govfrontiersin.org

The newly formed chalcone is an open-chain flavonoid that is then cyclized by the enzyme Chalcone Isomerase (CHI) . nih.govnih.gov CHI catalyzes the stereospecific intramolecular isomerization of the chalcone to form the corresponding (2S)-flavanone. nih.govfrontiersin.org The product of this reaction, naringenin, is the foundational flavanone from which a vast diversity of other flavonoids are derived. nih.gov While this cyclization can occur spontaneously under alkaline conditions, the enzymatic rate is significantly faster. nih.govfrontiersin.org

| Enzyme | EC Number | Reaction Catalyzed | Product |

| Chalcone Synthase (CHS) | 2.3.1.74 | Condensation of 1x 4-coumaroyl-CoA + 3x malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase (CHI) | 5.5.1.6 | Intramolecular cyclization of naringenin chalcone | Naringenin ((2S)-flavanone) |

The basic flavanone skeleton, such as naringenin, undergoes a series of modifications that lead to the vast structural diversity observed in flavonoids. mdpi.com These modifications, including hydroxylation, methylation, and glycosylation, are catalyzed by specific enzymes and are crucial for determining the biological activity and function of the final compound. mdpi.commdpi.com

Hydroxylation is a common modification, often catalyzed by cytochrome P450 monooxygenases (P450s) or 2-oxoglutarate-dependent dioxygenases (2-ODDs). mdpi.comoup.com For instance, flavanone 3-hydroxylase (F3H) can introduce a hydroxyl group at the C3 position of the C-ring, converting flavanones into dihydroflavonols. mdpi.comnih.gov Hydroxylation can also occur on the A and B rings, catalyzed by enzymes like flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). oup.com

Methylation is another key decorative step, catalyzed by O-methyltransferases (OMTs). mdpi.com This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. mdpi.com Methylation increases the lipophilicity of the flavonoid and can alter its biological activity. mdpi.com In the case of 3,4',5-Trihydroxy-7-methoxyflavanone , the methoxy (B1213986) group at the C7 position indicates the action of a specific OMT on a hydroxylated flavanone precursor. The hydroxyl groups at positions 3, 4', and 5 are introduced by specific hydroxylases.

Glycosylation , the attachment of sugar moieties, is catalyzed by glycosyltransferases (GTs). This modification significantly increases the water solubility and stability of flavonoids and influences their subcellular localization. mdpi.com

The biosynthesis of 3,4',5-Trihydroxy-7-methoxyflavanone would likely proceed from naringenin through a series of these modifications. This would involve hydroxylation at the C3, and C5 positions, followed by methylation of the C7 hydroxyl group. The 4'-hydroxyl group is already present in the precursor naringenin.

Heterologous Biosynthesis and Metabolic Engineering in Microorganisms

The potential of flavonoids in various applications has driven research into producing them in microbial hosts, which offers a more sustainable and controllable alternative to plant extraction or chemical synthesis. nih.govfrontiersin.org

Scientists have successfully reconstructed flavanone biosynthetic pathways in both bacterial and yeast hosts, most notably Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov This involves introducing the necessary plant-derived genes into the microorganism. oup.com A typical reconstructed pathway for producing naringenin from an amino acid precursor would include genes encoding:

Phenylalanine ammonia-lyase (PAL)

Cinnamate-4-hydroxylase (C4H)

4-coumarate:CoA ligase (4CL)

Chalcone synthase (CHS)

Chalcone isomerase (CHI)

One of the significant challenges in this process has been the functional expression of plant P450 enzymes, such as C4H, in bacterial hosts like E. coli, which lack the necessary cytochrome P450 reductases. oup.com To circumvent this, strategies have included using bacterial P450s or bypassing the C4H step by feeding the culture with p-coumaric acid or using a tyrosine ammonia-lyase (TAL). nih.govoup.com Yeast, being a eukaryote, is often a more suitable host for expressing plant P450s, leading to more efficient production of flavanones like naringenin. nih.govcapes.gov.br

A major limiting factor in the microbial production of flavanones is the availability of the primary precursors, particularly malonyl-CoA and the aromatic amino acids. nih.govnih.gov Metabolic engineering strategies are employed to re-engineer the host's central metabolism to increase the intracellular pools of these precursors.

To boost malonyl-CoA supply, a common approach is to overexpress acetyl-CoA carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA. nih.govnih.gov Augmenting the intracellular malonyl-CoA pool has been shown to significantly increase flavanone production in E. coli. nih.gov

To enhance the availability of phenylalanine and tyrosine , the shikimate pathway in the microbial host can be engineered. This can involve alleviating feedback inhibition of key enzymes and directing more carbon flux from primary metabolism into this pathway. nih.govdtu.dk Supplementing the culture medium with these precursor amino acids or their derivatives can also increase flavanone yields. frontiersin.org

| Strategy | Target | Effect |

| Overexpression of Acetyl-CoA Carboxylase (ACC) | Malonyl-CoA Biosynthesis | Increases the intracellular pool of malonyl-CoA, a key building block for the A-ring. nih.gov |

| Engineering the Shikimate Pathway | Aromatic Amino Acid Biosynthesis | Increases the supply of phenylalanine and tyrosine precursors. nih.gov |

| Precursor Feeding | External Medium | Bypasses endogenous precursor biosynthesis limitations by directly supplying compounds like p-coumaric acid. frontiersin.orgnih.gov |

| Host Selection (e.g., Yeast) | P450 Enzyme Expression | Improves the functional expression of plant enzymes like C4H for more efficient pathway reconstruction. nih.govcapes.gov.br |

Microbial Transformations of Methoxyflavanones (e.g., O-Demethylation, Sulfation)

Microorganisms possess diverse enzymatic systems capable of performing various chemical reactions on flavonoids, including O-demethylation and sulfation. nih.gov These biotransformations are of significant interest as they can produce novel compounds or derivatives that are difficult to obtain through chemical synthesis. nih.gov Fungi, in particular, have been extensively studied for their ability to metabolize methoxylated flavanones.

Research has shown that the filamentous fungus Cunninghamella elegans is proficient at both O-demethylating and sulfating methoxyflavanones. researchgate.net When 7-O-methylnaringenin (sakuranetin) was used as a substrate, C. elegans transformed it into its demethylated analogue, naringenin, as well as naringenin-4'-sulfate. researchgate.net This indicates the fungus's ability to first cleave the methyl group at the C-7 position and subsequently add a sulfate (B86663) group.

Further studies with this fungus on more complex methoxyflavanones have elucidated its regioselective capabilities. nih.govresearchgate.net For instance, the transformation of 5,3',4'-trihydroxy-7-methoxyflavanone by C. elegans yielded eriodictyol-4'-sulfate. researchgate.net In another experiment, when 5,4'-dihydroxy-7,3'-dimethoxyflavanone was incubated with the same fungus, it produced homoeriodictyol (B191827) (5,7,4'-trihydroxy-3'-methoxyflavanone) through demethylation at the C-7 position, along with homoeriodicytol-7-sulfate. researchgate.net The sulfation was observed to proceed regioselectively. nih.gov While sulfation is a known metabolic reaction, it is considered relatively rare in microbial systems. researchgate.net

Other fungal genera, such as Aspergillus and Penicillium, have also been utilized to transform 7-methoxyflavanone (B1630992). nih.govupwr.edu.pl For example, Aspergillus ochraceus converted 7-methoxyflavanone into (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone. nih.govupwr.edu.pl These transformations, which include carbonyl group reduction and hydroxylation, demonstrate the broad catalytic potential of microorganisms in modifying the flavanone structure. nih.govnih.gov

The table below summarizes key microbial transformations of methoxyflavanones.

Table 1: Examples of Microbial Transformation of Methoxyflavanones| Substrate | Microorganism | Product(s) | Transformation Type | Source |

|---|---|---|---|---|

| 7-O-methylnaringenin (Sakuranetin) | Cunninghamella elegans NRRL 1392 | Naringenin, Naringenin-4'-sulfate | O-Demethylation, Sulfation | researchgate.net |

| 5,3',4'-trihydroxy-7-methoxyflavanone | Cunninghamella elegans NRRL 1392 | Eriodictyol-4'-sulfate | Sulfation | researchgate.net |

| 5,4'-dihydroxy-7,3'-dimethoxyflavanone | Cunninghamella elegans NRRL 1392 | Homoeriodictyol, Homoeriodictyol-7-sulfate | O-Demethylation, Sulfation | researchgate.net |

| 7-methoxyflavanone | Aspergillus ochraceus 456 | (+)-2,4-trans-7-methoxyflavan-4-ol, 4'-hydroxy-7-methoxyflavone | Reduction, Hydroxylation | nih.govnih.gov |

| 7-methoxyflavanone | Aspergillus niger KB | (±)-2,4-cis-7-methoxyflavan-4-ol | Reduction | nih.govnih.gov |

| 7-methoxyflavanone | Penicillium chermesinum 113 | 4,2'-dihydroxy-4'-methoxydihydrochalcone | Ring Cleavage, Reduction | nih.govnih.gov |

Directed Evolution Strategies for Pathway Optimization

The production of flavanones in heterologous microbial hosts is often limited by factors such as the efficiency of biosynthetic enzymes and the availability of essential precursors. nih.gov Directed evolution is a powerful metabolic engineering technique used to address these limitations by optimizing the function of specific enzymes. nih.gov This strategy mimics natural evolution by creating a large library of gene variants through mutagenesis, followed by a high-throughput screening or selection process to identify variants with improved or desired properties. nih.gov

A significant challenge in the microbial production of flavanones is the sufficient supply of the precursor malonyl-coenzyme A (malonyl-CoA). nih.govasm.org Directed evolution and computational design have been applied to engineer the metabolism of host organisms like Escherichia coli to channel more carbon toward malonyl-CoA. nih.govasm.org One computational approach, the "cipher of evolutionary design" (CiED), identifies gene deletion targets to optimize phenotypes for producing specific compounds. asm.orgcapes.gov.br By coupling this predictive model with an evolutionary search, researchers can identify genotypes that enhance the carbon flux towards flavanone biosynthesis. asm.org

Experimental validation of these computational predictions has led to significant improvements in flavanone production. nih.gov For instance, after constructing E. coli strains with targeted gene deletions predicted by CiED and overexpressing key enzymes for flavanone biosynthesis, acetate assimilation, and acetyl-CoA carboxylase, dramatic increases in production were observed. asm.org The specific production of naringenin was increased by over 660% (from 15 to 100 mg/liter/OD) and eriodictyol (B191197) by over 420% (from 13 to 55 mg/liter/OD). asm.org Even single gene deletions predicted by the model, such as the sdhA mutant, resulted in substantial production increases. nih.gov

The table below highlights examples of pathway optimization for flavanone production using advanced metabolic engineering strategies.

Table 2: Pathway Optimization for Flavanone Production| Strategy | Host Organism | Target | Key Outcome | Source |

|---|---|---|---|---|

| Cipher of Evolutionary Design (CiED) and Gene Overexpression | Escherichia coli | Increase malonyl-CoA supply and flavanone pathway flux | Naringenin production increased over 660%; Eriodictyol production increased over 420%. | asm.org |

| Targeted Gene Deletions (CiED-predicted) | Escherichia coli | Optimize metabolic network for precursor supply | A quadruple deletion strain achieved 215 mg/liter of naringenin and 114 mg/liter of eriodictyol. | nih.gov |

| Modular Pathway Engineering | Yarrowia lipolytica | Optimize flavonoid and hydroxylated flavonoid synthesis | 15.8-fold increase in naringenin (252.4 mg/L); 6.9-fold increase in eriodictyol (134.2 mg/L). | mdpi.com |

| Directed Evolution (General Application) | Various | Improve enzyme-substrate interaction and stability | Optimization of specific enzyme activity to enhance overall pathway efficiency. | nih.gov |

Chemical Synthesis and Analog Design

De Novo Synthesis Approaches for Flavanones

The total synthesis of flavanones from simple precursors provides a reliable and adaptable route to these valuable compounds. The most prevalent strategies involve the initial formation of a chalcone (B49325) intermediate, which then undergoes cyclization to yield the flavanone (B1672756) core.

Claisen-Schmidt Condensation and Cyclization Reactions

A cornerstone in the synthesis of flavanones is the Claisen-Schmidt condensation, a reliable reaction between a ketone and an aldehyde. wikipedia.orgnih.gov In the context of flavanone synthesis, this involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. nih.govrjptonline.orgnih.gov This α,β-unsaturated ketone system is the direct precursor to the flavanone.

The subsequent and crucial step is the intramolecular cyclization of the 2'-hydroxychalcone. This reaction, an intramolecular oxa-Michael addition, forms the heterocyclic C-ring of the flavanone. nepjol.info The cyclization can be promoted under various conditions:

Acid Catalysis : Refluxing the chalcone in the presence of acids like sulfuric acid (H₂SO₄) in ethanol (B145695) or a mixture of hydrochloric acid (HCl) and acetic acid (AcOH) can efficiently induce ring closure. rjptonline.orgmdpi.comresearchgate.net

Base Catalysis : Bases such as sodium acetate (B1210297) (NaOAc) or piperidine (B6355638) can also catalyze the cyclization, often by refluxing in a suitable solvent like methanol (B129727) or ethanol. nih.govresearchgate.net

Other Catalysts : Novel methods have employed catalysts like nickel chloride for the ring-closing reaction, offering good yields under less drastic conditions. citefactor.org

For the specific synthesis of 3,4',5-Trihydroxy-7-methoxyflavanone, the process would begin with the condensation of 2',5-dihydroxy-4'-methoxyacetophenone and 3,4-dihydroxybenzaldehyde, followed by the cyclization of the resulting polyhydroxychalcone. However, the presence of multiple reactive hydroxyl groups necessitates protective measures.

Rational Design and Synthesis of 3,4',5-Trihydroxy-7-methoxyflavanone Analogs

The ability to synthesize the flavanone core allows for the rational design of analogs with modified structures. These analogs are instrumental in structure-activity relationship (SAR) studies, helping to identify the chemical features responsible for specific biological or analytical properties.

Synthetic Routes for Structurally Modified Flavanones

The generation of a library of flavanone analogs is most straightforwardly achieved by varying the substitution patterns of the starting materials. nih.govmdpi.com By choosing different substituted 2'-hydroxyacetophenones and benzaldehydes for the initial Claisen-Schmidt condensation, a wide range of flavanones with diverse substituents on both the A and B rings can be produced.

| Starting Material Modification | Resulting Analog Feature | Reference |

| Use of variously substituted benzaldehydes | Introduction of different functional groups (e.g., methoxy (B1213986), carboxyl, bromo) on the B-ring. | nih.govmdpi.com |

| Use of variously substituted 2'-hydroxyacetophenones | Alteration of the substitution pattern (e.g., number and position of methoxy groups) on the A-ring. | nih.gov |

| Use of unnatural cinnamic acid derivatives in biosynthetic systems | Production of flavanones with novel substitutions (e.g., amino, fluoro) on the B-ring. | acs.orgnih.gov |

| Post-synthesis modification (e.g., demethylation) | Conversion of methoxy groups on the flavanone core to hydroxyl groups. | mdpi.com |

This table illustrates strategies for synthesizing structurally modified flavanones by altering precursors or modifying the final scaffold.

For example, to explore the importance of the hydroxyl and methoxy groups on 3,4',5-Trihydroxy-7-methoxyflavanone, one could synthesize analogs where the positions of these groups are altered, or they are replaced by other functionalities like halogens or alkyl groups. jcu.edu.au

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a powerful tool used to enhance the analytical detection of flavanones or to create molecular probes for mechanistic studies.

For analytical purposes, derivatization aims to attach a chemical tag to the flavanone that improves its detection by techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS). libretexts.org

LC-MS/MS Analysis : Flavanones can be derivatized with reagents like methoxyamine to improve their chromatographic behavior and mass spectrometric detection, allowing for a comprehensive assay in complex mixtures. nih.gov

Fluorescence Detection : For enhanced sensitivity in HPLC, derivatizing agents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorescent moiety onto the flavanone, reacting with available primary or secondary amine groups (if present on an analog) or phenolic hydroxyls under certain conditions. libretexts.org

For mechanistic studies, derivatization involves creating analogs with specific modifications to probe interactions with biological systems.

Methylation : Synthesizing a series of methyl derivatives of a flavanone allows researchers to investigate how the position and presence of methyl groups influence biological activities, such as anti-inflammatory effects. mdpi.comnih.gov

These synthetic and derivatization strategies provide a comprehensive toolkit for chemists to produce 3,4',5-Trihydroxy-7-methoxyflavanone and its analogs, facilitating detailed investigations into their chemical and physical properties.

An in-depth analysis of the structure-activity relationships (SAR) of 3,4',5-Trihydroxy-7-methoxyflavanone and its related compounds reveals critical insights into how specific structural features govern their biological effects. The arrangement and nature of substituent groups on the flavanone core are paramount in determining the molecule's efficacy in various biological contexts.

Mechanistic Insights into in Vitro Biological Activities

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the development of numerous diseases. The antioxidant effects of 3,4',5-Trihydroxy-7-methoxyflavanone are attributed to its ability to directly neutralize free radicals and to influence cellular antioxidant pathways.

The core antioxidant activity of flavonoids lies in their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The structure of 3,4',5-Trihydroxy-7-methoxyflavanone, featuring hydroxyl (-OH) groups at the 3, 4', and 5 positions, is crucial for this function. Phenolic hydroxyl groups are the primary sites for antioxidant activity. nih.gov

The principal mechanisms by which flavonoids scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, quenching the radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and an anion, after which a proton is transferred. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first loses a proton to become an anion, which then donates an electron to the free radical. nih.gov

Studies on structurally similar flavonoids highlight the importance of the substitution pattern. For instance, research on various trihydroxyflavones has shown that the presence of a catechol (ortho-dihydroxy) structure on the B-ring, or a hydroxyl group at the C3 position, significantly enhances radical scavenging activity. mdpi.com 3',4',5,7-Tetrahydroxyflavanone, which possesses a 3',4'-dihydroxy group on the B-ring, demonstrates stronger antioxidant activity than 4',5,7-trihydroxyflavanone. researchgate.net This suggests that the 3-OH and 4'-OH groups on 3,4',5-Trihydroxy-7-methoxyflavanone are critical contributors to its free radical scavenging potential. The hydroxyl group at the C4' position is often identified as having the strongest activity in many 4',5,7-trihydroxyflavonoids. nih.gov

Comparative Antioxidant Activity of Related Flavanones

This table summarizes the free radical scavenging capabilities of flavanones structurally related to 3,4',5-Trihydroxy-7-methoxyflavanone, highlighting the impact of hydroxyl group positioning on antioxidant potency.

| Compound | Key Structural Features | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| 3',4',5,7-Tetrahydroxyflavanone | 3',4'-dihydroxy (catechol) group in B-ring | Showed higher antioxidant activity than the compound below. SC50 value of 8.57 µg/mL. | researchgate.net |

| 4',5,7-Trihydroxyflavanone (Naringenin) | Single 4'-hydroxy group in B-ring | Demonstrated notable but lesser scavenging activity compared to the compound above. | nih.govresearchgate.net |

| 3',4',5-Trihydroxyflavone | 3',4'-dihydroxy (catechol) group in B-ring | Identified as one of the most active free radical scavengers among a series of tested trihydroxyflavones. | mdpi.com |

Beyond direct scavenging, flavonoids can influence the expression and activity of enzymes involved in managing oxidative stress. Research on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a compound with high structural similarity, has shown it can protect cells by modulating the intracellular redox environment. nih.gov In PC12 cells, TMF pretreatment attenuated redox imbalance by regulating the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), a sensitive marker of cellular oxidative stress. nih.gov This effect was also observed in the hippocampus of mice, indicating an ability to bolster the endogenous antioxidant system. nih.gov

Furthermore, some flavonoids are known to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1). For example, 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone was found to enhance HO-1 expression via Nrf2 activation, contributing to its protective effects. nih.gov This suggests a potential mechanism whereby 3,4',5-Trihydroxy-7-methoxyflavanone could enhance cellular defenses against oxidative damage.

Anti-inflammatory Pathways

Inflammation is a complex biological response involving various cell types and signaling molecules. Chronic inflammation is implicated in many diseases. Flavonoids, including those structurally related to 3,4',5-Trihydroxy-7-methoxyflavanone, have demonstrated significant anti-inflammatory effects by interfering with multiple steps in the inflammatory cascade.

The production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes is catalyzed by specific enzymes that are prime targets for anti-inflammatory agents.

5-Lipoxygenase (5-LOX): This enzyme initiates the biosynthesis of leukotrienes, which are potent mediators of inflammation. Certain flavonoids can directly inhibit 5-LOX activity. For example, a synthetic flavonoid derivative, 5-hexyloxy-3',4'-dihydroxy-6,7-dimethoxyflavone, was found to be a potent 5-lipoxygenase inhibitor, reducing leukotriene production by approximately 80% in reperfused brain tissue. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for producing prostaglandins at sites of inflammation. nih.gov Its expression is often upregulated by pro-inflammatory stimuli. The suppression of COX-2 is a key mechanism for many anti-inflammatory drugs. Research on 3,5,6,7,3′,4′-hexamethoxyflavone demonstrated its ability to suppress the expression of COX-2 in LPS-induced macrophages. nih.gov

Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS produces large amounts of nitric oxide (NO), which can contribute to tissue damage. Many flavonoids inhibit NO production by downregulating the expression of the iNOS gene. nih.govresearchgate.net Studies have shown that flavonoids such as kaempferol (B1673270) and apigenin (B1666066) inhibit iNOS induction at the level of gene transcription. researchgate.net Methoxyflavones in particular, such as 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone, have been shown to considerably inhibit LPS-stimulated NO production by suppressing iNOS expression. nih.gov

Modulation of Inflammatory Enzymes by Related Methoxyflavonoids

This table details the inhibitory effects of various flavonoids, structurally related to 3,4',5-Trihydroxy-7-methoxyflavanone, on key enzymes involved in the inflammatory process.

| Enzyme | Flavonoid Example | Observed Effect | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | 5-hexyloxy-3',4'-dihydroxy-6,7-dimethoxyflavone | Reduced leukotriene C4 and D4 production by ~80% in ischemic brain tissue. | nih.gov |

| Cyclooxygenase-2 (COX-2) | 3,5,6,7,3′,4′-hexamethoxyflavone | Suppressed LPS-induced expression of COX-2 protein. | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone | Considerably inhibited LPS-stimulated NO production by suppressing iNOS expression. | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Kaempferol | Inhibited NOS-2 induction at the level of gene transcription. | researchgate.net |

The expression of many pro-inflammatory genes, including those for cytokines, COX-2, and iNOS, is controlled by key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. A significant body of evidence shows that flavonoids exert their anti-inflammatory effects by modulating these pathways. nih.govnih.gov

NF-κB Pathway: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several methoxyflavones have been shown to interfere with this process. For example, 3,5,6,7,3′,4′-hexamethoxyflavone decreased the nuclear translocation of NF-κB by preventing the phosphorylation of IκB. nih.gov Similarly, 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone also blocked IκB phosphorylation, thereby suppressing NF-κB activation. nih.gov

MAPK Pathways: The MAPK family includes kinases like ERK, JNK, and p38, which are involved in signaling cascades that regulate inflammation and cell proliferation. nih.gov Inhibition of these pathways can lead to a reduction in the inflammatory response. Studies on polymethoxyflavones have revealed that they can inhibit MAPK signaling. nih.gov For instance, 5-Methoxyflavone was found to attenuate influenza-mediated inflammation by inhibiting p38 MAPK signaling, and 3,5,6,7,3′,4′-hexamethoxyflavone was confirmed to inhibit the phosphorylation of ERK in LPS-stimulated cells. nih.govnih.gov

By targeting these fundamental signaling pathways, 3,4',5-Trihydroxy-7-methoxyflavanone can potentially orchestrate a broad-spectrum anti-inflammatory effect, reducing the expression of multiple inflammatory mediators simultaneously.

Antimicrobial Mechanisms

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

No specific data is available for 3,4',5-Trihydroxy-7-methoxyflavanone.

Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Vibrio cholerae)

No specific data is available for 3,4',5-Trihydroxy-7-methoxyflavanone.

Antifungal Properties (e.g., Saccharomyces cerevisiae)

No specific data is available for 3,4',5-Trihydroxy-7-methoxyflavanone.

Anticancer Mechanisms

Cytotoxic Effects on Cancer Cell Lines (e.g., B16-F10 Melanoma, Colon Cancer, Breast Cancer)

No specific data is available for 3,4',5-Trihydroxy-7-methoxyflavanone.

Ligand-Protein Binding Mechanisms and Downstream Signaling Pathways

No specific data is available for 3,4',5-Trihydroxy-7-methoxyflavanone.

Enzyme Modulation

Enzyme modulation is a critical mechanism through which flavonoids exert their biological effects. These compounds can act as inhibitors or activators, influencing metabolic and signaling pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. nih.govnih.gov Its inhibition is considered a promising strategy for the management of type 2 diabetes and obesity. nih.govnih.gov PTP1B dephosphorylates the insulin receptor and its substrates, thereby downregulating the insulin signal. nih.gov While many flavonoids have been investigated as PTP1B inhibitors, specific research detailing the inhibitory activity of 3,4',5-Trihydroxy-7-methoxyflavanone against PTP1B is not available in the current scientific literature. The potential for this specific flavanone (B1672756) to inhibit PTP1B remains an area for future investigation.

Antiparasitic Activity

Natural products, particularly flavonoids, are a significant source of compounds with potential therapeutic applications against parasitic diseases like leishmaniasis. mdpi.comresearchgate.net The search for new, effective, and less toxic chemotherapies is ongoing, with several parasite-specific enzymes identified as promising drug targets. preprints.orgnih.gov

Leishmanicidal Potential and Target Enzyme Interactions (e.g., Arginase, Dihydrofolate Reductase, Pteridine (B1203161) Reductase)

The protozoan parasite Leishmania is the causative agent of leishmaniasis, a disease with clinical manifestations ranging from cutaneous lesions to a severe visceral form. nih.govnih.gov The parasite's survival depends on unique metabolic pathways and enzymes that are absent in or significantly different from their mammalian hosts.

Arginase (ARG): In Leishmania, arginase is a crucial enzyme in the polyamine biosynthetic pathway, which is essential for parasite growth and replication. mdpi.comnih.govplos.org Unlike in mammals, the primary role of ornithine produced by arginase in Leishmania is to serve as a precursor for polyamine synthesis. mdpi.com Inhibition of Leishmania arginase is therefore considered an attractive therapeutic strategy. nih.govnih.gov

Dihydrofolate Reductase (DHFR): This enzyme is part of a bifunctional protein with thymidylate synthase (DHFR-TS) in Leishmania and is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids. csic.esmdpi.comrevistabiomedica.org Although DHFR is a well-established target for various antimicrobial and anticancer drugs, many classical antifolates are not effective against leishmaniasis. csic.esnih.gov

Pteridine Reductase (PTR1): Leishmania possesses a unique enzyme, pteridine reductase 1 (PTR1), which can reduce both pterins and folates. nih.govmdpi.com The presence of PTR1 provides a metabolic bypass for DHFR inhibition, making the dual inhibition of both DHFR-TS and PTR1 a key strategy in developing new antileishmanial drugs. nih.govmdpi.comnih.gov

Despite the established importance of these enzymes as targets, specific studies evaluating the inhibitory effects of 3,4',5-Trihydroxy-7-methoxyflavanone on Leishmania arginase, dihydrofolate reductase, or pteridine reductase have not been reported. Its potential as a leishmanicidal agent remains to be determined through dedicated research.

Interaction with Gut Microbiota

The gut microbiota plays a profound role in human health, and its interaction with dietary compounds like flavonoids is a subject of intense research. nih.gov Flavonoids can modulate the composition of the gut microbiota, and in turn, the microbiota metabolizes flavonoids into various smaller, often more biologically active, molecules. mdpi.commdpi.com

Influence on Microbial Composition and Balance

The bi-directional relationship between flavonoids and gut microbes is complex. mdpi.com Generally, flavonoids are poorly absorbed in the small intestine and reach the colon, where they are transformed by microbial enzymes. mdpi.com These transformations can include deglycosylation, C-ring cleavage, reduction, and demethylation, producing various phenolic acids and other metabolites that can be absorbed by the host. mdpi.commdpi.com The nature of these metabolites and the impact on the microbial community depends on the specific flavonoid structure and the composition of an individual's gut microbiota. nih.gov

Currently, there is no specific research available on the direct influence of 3,4',5-Trihydroxy-7-methoxyflavanone on the composition and balance of human gut microbiota or on its specific metabolic fate when processed by these microbes.

常见问题

Q. What methodologies are recommended for the synthesis and purification of 3,4',5-Trihydroxy-7-methoxyflavanone?

The synthesis typically involves acid- or base-catalyzed cyclization of precursor chalcones, followed by regioselective hydroxylation and methoxylation. Post-synthesis purification often employs column chromatography (silica gel or Sephadex LH-20) using gradients of chloroform-methanol or ethyl acetate-hexane. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 280 nm is critical for isolating high-purity fractions (>95%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this flavanone?

1D- and 2D-NMR (¹H, ¹³C, COSY, HSQC, HMBC) are essential for verifying the flavanone backbone, hydroxyl/methoxy group positions, and stereochemistry. Key signals include:

- ¹H NMR : A doublet for H-2 (δ 5.2–5.4 ppm, J = 12–14 Hz) and singlet for 7-OCH₃ (δ 3.8–3.9 ppm).

- ¹³C NMR : A carbonyl signal at δ 190–195 ppm (C-4) and aromatic carbons (C-5: δ 155–160 ppm; C-7-OCH₃: δ 55–57 ppm). Contradictions in spectral assignments (e.g., overlapping methoxy signals) can be resolved via DEPT or NOESY experiments .

Q. What solvent systems optimize solubility for in vitro assays?

This flavanone shows limited aqueous solubility but dissolves in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane). For cell-based assays, prepare stock solutions in DMSO (10–20 mM) and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Precipitation issues in aqueous buffers may require sonication or inclusion of cyclodextrins .

Q. How should stability be assessed during storage and experimental use?

Store lyophilized powder at -20°C in desiccated, light-protected conditions. Monitor degradation via HPLC-UV or LC-MS over time. In solution (e.g., cell culture media), stability decreases significantly after 24 hours at 37°C; use freshly prepared solutions and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What mechanistic insights exist regarding its antimicrobial activity?

Studies suggest disruption of microbial membrane integrity via interaction with phospholipids (e.g., phosphatidylcholine) and inhibition of efflux pumps. For Staphylococcus aureus, MIC values range from 32–64 µg/mL. Methodologically, combine time-kill assays with confocal microscopy (using propidium iodide) to validate membrane permeabilization . Contradictory data on Gram-negative bacteria (e.g., Pseudomonas aeruginosa) may arise from differences in outer membrane permeability; use chelators (EDTA) to enhance compound uptake .

Q. How can network pharmacology elucidate its multi-target effects in diseases like acute liver failure (ALF)?

Integrate transcriptomics (e.g., GEO datasets: GSE38941) and molecular docking to identify core targets (e.g., ALB, AKT1, EGFR). For example, docking scores (AutoDock Vina) of -8.2 kcal/mol for AKT1 binding suggest inhibition of PI3K/AKT pathways. Validate predictions via siRNA knockdown or Western blotting of phosphorylated AKT .

Q. What experimental strategies address discrepancies in reported bioactivity data?

Variability in antioxidant assays (e.g., DPPH vs. ABTS) often stems from solvent polarity and pH effects. Standardize protocols using:

Q. How does methylation of hydroxyl groups influence pharmacokinetics?

Comparative studies with analogs (e.g., 3,4',5-trimethoxy-7-hydroxyflavanone) show that methoxy groups enhance metabolic stability (CYP3A4 resistance) but reduce solubility. Use parallel artificial membrane permeability assays (PAMPA) to quantify logP changes and LC-MS/MS to track hepatic microsomal degradation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| NMR Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H (H-2) | 5.3 (d, J = 13.5 Hz) | C-ring proton |

| ¹³C (C-4) | 192.1 | Carbonyl carbon |

| ¹H (7-OCH₃) | 3.82 (s) | Methoxy group |

| HSQC (C-5) | 156.7 (correlated to -OH) | Hydroxyl position |

Q. Table 2. Solubility and Stability Parameters

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | >20 | >90% |

| Methanol | 8.5 | 75% |

| PBS (pH 7.4) | 0.3 | <50% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。